molecular formula C7H4BrClIN3 B13144659 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13144659
M. Wt: 372.39 g/mol
InChI Key: KVTODSQPNVYZEL-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H5BrClIN3. It belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and iodine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation process . Industrial production methods may involve multi-step synthesis, including the preparation of intermediate compounds followed by halogenation and purification steps .

Chemical Reactions Analysis

8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine include other halogenated imidazo[1,2-b]pyridazines such as:

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
  • 8-Bromo-6-iodo-2-methylimidazo[1,2-b]pyridazine
  • 6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

These compounds share similar structural features but differ in the type and position of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and iodine atoms, which can influence its reactivity and applications .

Properties

Molecular Formula

C7H4BrClIN3

Molecular Weight

372.39 g/mol

IUPAC Name

8-bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrClIN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3

InChI Key

KVTODSQPNVYZEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)I

Origin of Product

United States

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